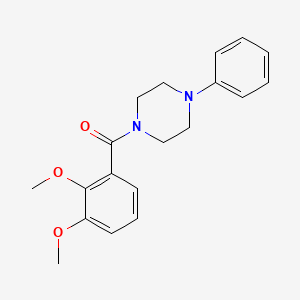

1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzoyl group and a phenyl group. Its unique structure lends itself to a variety of chemical reactions and applications, making it a subject of interest in chemistry, biology, medicine, and industry.

Métodos De Preparación

The synthesis of 1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine typically involves the reaction of 2,3-dimethoxybenzoic acid with piperazine and phenyl derivatives. One common method involves the conversion of 2,3-dimethoxybenzoic acid to its corresponding acyl chloride using reagents such as thionyl chloride. The acyl chloride is then reacted with 4-phenylpiperazine in the presence of a base like triethylamine to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Análisis De Reacciones Químicas

1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the benzoyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and bacterial infections.

Mecanismo De Acción

The mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells . The antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth.

Comparación Con Compuestos Similares

1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine can be compared with other similar compounds, such as:

1-(2,3-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine: This compound has a similar structure but with a different phenyl substitution, which may result in different chemical and biological properties.

2,3-Dimethoxybenzoyl chloride: This compound is a precursor in the synthesis of this compound and shares some chemical reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C18H22N2O3 and a molecular weight of approximately 314.38 g/mol. The structure includes a piperazine ring substituted with a phenyl group and a 2,3-dimethoxybenzoyl moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the piperazine moiety allows for modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways.

Potential Mechanisms Include:

- Receptor Binding: The compound may act as an antagonist or agonist at specific neurotransmitter receptors.

- Enzyme Inhibition: It could inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Modulation of Signaling Pathways: The compound may influence intracellular signaling cascades that regulate cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that derivatives of piperazine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against breast cancer (MDA-MB-231) and glioblastoma (U-87 MG) cell lines, with some derivatives achieving lower IC50 values than established treatments like doxorubicin .

2. Anthelmintic Properties

Research on related benzimidazole-piperazine compounds suggests potential anthelmintic activity. For example, compounds with similar structural features have been shown to significantly reduce parasite viability in Trichinella spiralis larvae .

3. Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, there is potential for neuropharmacological applications. Preliminary studies suggest that such compounds may influence mood disorders through serotonin receptor modulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperazine derivatives:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 4-phenylpiperazine with 2,3-dimethoxybenzoyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or DCM. The reaction is monitored via TLC (hexane:ethyl acetate, 1:2), followed by extraction with ethyl acetate and purification via silica gel chromatography (ethyl acetate:hexane, 1:8) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass spectrometry (ESI-MS) verifies molecular weight. For crystalline derivatives, X-ray diffraction may resolve stereochemistry .

Q. What safety precautions are required during handling?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; in case of exposure, rinse skin/eyes with water for 15 minutes. Store at 2–8°C in airtight containers. Combustion produces toxic fumes (CO, NOₓ), requiring CO₂ or dry chemical extinguishers .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- Methodological Answer : Optimize stoichiometry (1.2 equiv. acylating agent), solvent choice (DMF enhances reactivity vs. DCM for milder conditions), and catalyst (e.g., CuSO₄·5H₂O for click chemistry modifications). Microwave-assisted synthesis may reduce reaction time from hours to minutes .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Methodological Answer : Cross-validate assays (e.g., receptor binding vs. functional cAMP assays). Consider structural analogs (e.g., 2,4-dichloro vs. 2,3-dimethoxy substituents) that alter receptor selectivity. Use molecular docking to predict binding affinities and reconcile in vitro/in vivo discrepancies .

Q. How to design derivatives for improved metabolic stability?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, CF₃) at the benzoyl moiety to reduce CYP450-mediated oxidation. Replace labile esters with amides. Assess stability in liver microsome assays and correlate with computational ADMET predictions .

Q. What computational tools predict synthetic feasibility of novel analogs?

- Methodological Answer : Use AI-driven platforms (e.g., Pistachio, Reaxys) for retrosynthesis planning. Prioritize routes with high Tanimoto similarity to known reactions. Validate via DFT calculations (e.g., Gibbs free energy of intermediates) .

Q. Data Analysis and Experimental Design

Q. How to address inconsistent cytotoxicity results in cancer cell lines?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration). Use orthogonal assays (MTT, apoptosis markers). Evaluate off-target effects via kinome-wide profiling. Cross-reference with structural analogs (e.g., triazole-modified piperazines) to identify structure-activity trends .

Q. What experimental controls are essential in receptor binding studies?

- Methodological Answer : Include a positive control (e.g., known D₂/D₃ antagonist) and a vehicle control (DMSO <0.1%). Use radiolabeled ligands (³H-Spiperone) for competitive binding assays. Validate specificity via knockout cell lines or siRNA silencing .

Q. Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Purity | >95% (HPLC) | |

| Common Solvents | DMF, DCM, ethyl acetate | |

| Typical Yield | 60–75% (optimized conditions) | |

| Stability | Stable at RT for 6 months (anhydrous) |

Propiedades

IUPAC Name |

(2,3-dimethoxyphenyl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-23-17-10-6-9-16(18(17)24-2)19(22)21-13-11-20(12-14-21)15-7-4-3-5-8-15/h3-10H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQQAWCBSZGQHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.